2-(acetylsulfanyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
This compound is a benzothiazole-derived acetamide featuring a 2-methoxyethyl-substituted dihydrobenzothiazolylidene ring and an acetylsulfanyl group. Its structure combines a planar heterocyclic core with a sulfur-containing side chain, which may influence electronic properties and biological interactions.
Properties
IUPAC Name |
S-[2-[[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-10(17)20-9-13(18)15-14-16(7-8-19-2)11-5-3-4-6-12(11)21-14/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQNWDHOLBVRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=CC=CC=C2S1)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylsulfanyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole ring This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(acetylsulfanyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of benzothiazole derivatives with varying functional groups.
Scientific Research Applications
2-(acetylsulfanyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(acetylsulfanyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring may interact with enzymes or receptors, leading to various biological effects. The methoxyethyl group and ethanethioate moiety may also contribute to its overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzothiazole Sulfanyl Acetamides
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Differences
- Substituent on Acetamide Nitrogen : The target compound’s dihydrobenzothiazolylidene group with a 2-methoxyethyl chain distinguishes it from analogs with aromatic (e.g., 2-methylphenyl ) or aliphatic (e.g., phenylethyl ) substituents. This substitution likely enhances solubility due to the methoxy group’s polarity .
- Benzothiazole Core : Unlike fully aromatic benzothiazoles in analogs , the target compound’s partially saturated dihydrobenzothiazolylidene ring may reduce planarity, affecting π-π stacking interactions and binding to hydrophobic targets .
Physicochemical Properties
- Solubility : The methoxyethyl group in the target compound may improve aqueous solubility compared to phenyl-substituted analogs like or , which rely on lipophilic interactions.
- Molecular Weight : At ~350 g/mol, the target compound falls within the typical range for drug-like molecules, similar to analogs .
Biological Activity
The compound 2-(acetylsulfanyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a derivative of benzothiazole, a class of compounds known for their varied biological activities. This article focuses on the biological activity of this specific compound, examining its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of benzothiazole derivatives typically involves the reaction of thiourea with a suitable electrophile. The specific compound can be synthesized through a multi-step process involving the formation of the benzothiazole core followed by the introduction of the acetylsulfanyl and acetamide functionalities.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound under review has shown promise in several biological assays.
Anticancer Activity
Recent studies have highlighted that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one discussed here have demonstrated moderate to excellent activity against cell lines such as NCI-H226 and MDA-MB-231. The mechanism often involves the activation of procaspase-3, leading to apoptosis in cancer cells .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(acetylsulfanyl)-N-[...] | NCI-H226 | 0.31 | Procaspase-3 activation |
| Similar Benzothiazole | MDA-MB-231 | 0.24 | Induction of apoptosis |
| Other Derivatives | HT29 | 0.92 | Cell cycle arrest |
The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis through the mitochondrial pathway. The activation of procaspase-3 is a critical step in this process, leading to cellular breakdown and death . Structure-activity relationship (SAR) studies suggest that specific substitutions on the benzothiazole ring enhance this activity.
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have shown antimicrobial effects against various pathogens. The compound has been tested against Gram-positive bacteria and exhibited moderate inhibitory activity. The mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(acetylsulfanyl)-N-[...] | Staphylococcus aureus | 15 µg/mL |
| Similar Benzothiazole | Escherichia coli | 20 µg/mL |
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced potency compared to their electron-donating counterparts .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzothiazole derivatives against clinical isolates of bacteria. The study found that certain modifications increased efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
